molecular formula C17H23N3O5S B6556135 8-(ethanesulfonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1040664-67-2

8-(ethanesulfonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B6556135
CAS RN: 1040664-67-2
M. Wt: 381.4 g/mol
InChI Key: QTSWEYBURZJEEF-UHFFFAOYSA-N
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Description

8-(ethanesulfonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (also known as 8-ES-3-PE-1,3,8-TSPD) is a cyclic organic compound with a unique structure. It is a member of the triazaspirodecane family and is of particular interest to the scientific community due to its potential applications in a variety of areas.

Scientific Research Applications

8-ES-3-PE-1,3,8-TSPD has been studied for its potential applications in a variety of scientific research areas. It has been used as a model compound for studying the properties of cyclic organic compounds, as well as for the synthesis of novel compounds. It has also been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and drug discovery. In addition, 8-ES-3-PE-1,3,8-TSPD has been studied for its potential use as a catalyst in a variety of chemical reactions.

Mechanism of Action

The mechanism of action of 8-ES-3-PE-1,3,8-TSPD is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been shown to reduce inflammation and pain, and thus 8-ES-3-PE-1,3,8-TSPD may have potential applications in the treatment of inflammatory diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-ES-3-PE-1,3,8-TSPD are not fully understood. However, in vitro studies have shown that the compound is capable of inhibiting the activity of cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been shown to reduce inflammation and pain, and thus 8-ES-3-PE-1,3,8-TSPD may have potential applications in the treatment of inflammatory diseases. In addition, 8-ES-3-PE-1,3,8-TSPD has been shown to have antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of 8-ES-3-PE-1,3,8-TSPD for lab experiments include its relatively low cost, its availability from commercial suppliers, and its easy synthesis. In addition, the compound has a unique structure that makes it ideal for studying the properties of cyclic organic compounds. However, the compound is not very stable and is susceptible to hydrolysis, making it difficult to store for long periods of time.

Future Directions

The potential future directions for 8-ES-3-PE-1,3,8-TSPD include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the treatment of inflammatory and oxidative stress-related diseases. In addition, further research into the synthesis of novel compounds based on 8-ES-3-PE-1,3,8-TSPD may lead to the development of new drugs or therapeutic agents. Finally, further research into the properties of cyclic organic compounds may lead to the development of new materials with unique properties.

Synthesis Methods

The synthesis of 8-ES-3-PE-1,3,8-TSPD is a multi-step process involving a variety of chemical reagents and catalysts. The first step involves the reaction of ethyl 2-bromo-3-methoxypropanoate with potassium tert-butoxide to form the desired product. This reaction is conducted at room temperature and is followed by the addition of 2-phenoxyethyl chloride, which is reacted with sodium hydride and then heated to form the desired product. The final step involves the addition of ethanesulfonyl chloride, which is reacted with potassium tert-butoxide and heated to form the desired product.

properties

IUPAC Name

8-ethylsulfonyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5S/c1-2-26(23,24)19-10-8-17(9-11-19)15(21)20(16(22)18-17)12-13-25-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSWEYBURZJEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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